4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline
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Overview
Description
4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of an ethoxy group, a morpholine ring, and a nitro group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline typically involves the nitration of 4-ethoxy-2-(morpholin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-ethoxy-2-(morpholin-4-yl)-6-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. The ethoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-(morpholin-4-yl)aniline
- 4-Ethoxy-2-(morpholin-4-yl)-6-aminoaniline
- 4-Methoxy-2-(morpholin-4-yl)-6-nitroaniline
Uniqueness
4-Ethoxy-2-(morpholin-4-yl)-6-nitroaniline is unique due to the presence of both an ethoxy group and a nitro group on the aniline core, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
62153-32-6 |
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Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-ethoxy-2-morpholin-4-yl-6-nitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-2-19-9-7-10(14-3-5-18-6-4-14)12(13)11(8-9)15(16)17/h7-8H,2-6,13H2,1H3 |
InChI Key |
BKTASYUVLCCLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)[N+](=O)[O-])N)N2CCOCC2 |
Origin of Product |
United States |
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